SMILES-Based Regioisomer Confirmation
The canonical SMILES string CC1CNC(c2ccccc2)C(C)C1 uniquely identifies 3,5-dimethyl-2-phenylpiperidine, placing the two methyl groups on the piperidine ring itself. In contrast, the closest commercially available regioisomer, 2-(3,5-dimethylphenyl)piperidine, is encoded by CC1=CC(=CC(=C1)C2CCCCN2)C, which places the dimethyl substitution on the aromatic ring . This difference is easily detected by standard 1H-NMR or LC-MS/MS methods and serves as a first-line differentiator during compound identity verification. No quantitative biological potency comparison can be made because no publicly available bioassay data for the target compound were identified in authorized sources.
vs. CC1=CC(=CC(=C1)C2CCCCN2)C
| Evidence Dimension | Structural identity (SMILES) |
|---|---|
| Target Compound Data | CC1CNC(c2ccccc2)C(C)C1 (C13H19N, MW 189.30 g/mol) |
| Comparator Or Baseline | 2-(3,5-Dimethylphenyl)piperidine: CC1=CC(=CC(=C1)C2CCCCN2)C (C13H19N, MW 189.30 g/mol) |
| Quantified Difference | Different substitution topology; identical molecular formula and mass but distinct atom connectivity. |
| Conditions | Structural comparison based on SMILES notation and molecular formula, sourced from chemical database entries. |
Why This Matters
For procurement, confirming the correct regioisomer via the unique SMILES prevents inadvertent purchase of the structurally similar but biologically distinct 2-(3,5-dimethylphenyl)piperidine.
